BenchChemオンラインストアへようこそ!

Orthohydroxyatorvastatin

HMG-CoA Reductase Statin Pharmacology Enzyme Inhibition

Orthohydroxyatorvastatin is the predominant active atorvastatin metabolite in systemic circulation and accounts for ~70% of in vivo HMG-CoA reductase inhibitory activity. It is chemically distinct from para-hydroxyatorvastatin and atorvastatin, requiring separate chromatographic resolution. This reference standard is essential for accurate LC-MS/MS method validation (m/z 575.3→440.4), pharmacokinetic studies, and ICH-compliant impurity profiling. For R&D use only.

Molecular Formula C33H35FN2O6
Molecular Weight 574.6 g/mol
CAS No. 214217-86-4
Cat. No. B1311709
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameOrthohydroxyatorvastatin
CAS214217-86-4
Molecular FormulaC33H35FN2O6
Molecular Weight574.6 g/mol
Structural Identifiers
SMILESCC(C)C1=C(C(=C(N1CCC(CC(CC(=O)O)O)O)C2=CC=C(C=C2)F)C3=CC=CC=C3)C(=O)NC4=CC=CC=C4O
InChIInChI=1S/C33H35FN2O6/c1-20(2)31-30(33(42)35-26-10-6-7-11-27(26)39)29(21-8-4-3-5-9-21)32(22-12-14-23(34)15-13-22)36(31)17-16-24(37)18-25(38)19-28(40)41/h3-15,20,24-25,37-39H,16-19H2,1-2H3,(H,35,42)(H,40,41)/t24-,25-/m1/s1
InChIKeyCZBPKFICAYVHHM-JWQCQUIFSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Orthohydroxyatorvastatin (CAS 214217-86-4): An Active Atorvastatin Metabolite for Analytical and Pharmacological Research


Orthohydroxyatorvastatin (o-hydroxyatorvastatin, 2-hydroxyatorvastatin, CAS 214217-86-4) is a primary active hydroxylated metabolite of the widely prescribed statin, atorvastatin [1]. It is generated in vivo via cytochrome P450 (CYP)-mediated metabolism, primarily by CYP3A4 and CYP3A5 enzymes [2]. As a competitive inhibitor of HMG-CoA reductase, it is a key contributor to the overall cholesterol-lowering efficacy of atorvastatin therapy, and its unique analytical and pharmacokinetic profile makes it a critical reference compound for research and quality control [3].

Why Orthohydroxyatorvastatin (CAS 214217-86-4) Cannot Be Substituted by Its Parent Drug or Related Analogs


Generic substitution with atorvastatin or other metabolites like para-hydroxyatorvastatin is not scientifically valid for research or analytical applications requiring orthohydroxyatorvastatin. While both ortho- and para-hydroxy metabolites are equipotent to atorvastatin in vitro [1], they are distinct chemical entities (C33H35FN2O6) with different molecular structures and require separate chromatographic resolution [2]. Furthermore, orthohydroxyatorvastatin is the predominant active metabolite in systemic circulation [3] and exhibits a unique pharmacokinetic profile, including differential plasma concentrations and half-lives compared to both atorvastatin and para-hydroxyatorvastatin [4], and a distinct interaction profile with drug transporters like MRP2 [5]. Therefore, for accurate quantification, method validation, or pharmacodynamic studies, the specific reference standard is irreplaceable.

Quantitative Differentiation Guide for Orthohydroxyatorvastatin (CAS 214217-86-4)


Equipotent HMG-CoA Reductase Inhibition: Orthohydroxyatorvastatin vs. Atorvastatin

Orthohydroxyatorvastatin demonstrates binding affinity to its therapeutic target that is quantitatively equivalent to its parent compound. This finding justifies its selection over atorvastatin for studies focusing on metabolite activity without confounding from parent drug disposition. The measured binding affinity (Kd) for orthohydroxyatorvastatin is 27.4 nM [1]. This is comparable to the reported IC50 of 8 nM for atorvastatin against HMG-CoA reductase, indicating similar in vitro potency [2].

HMG-CoA Reductase Statin Pharmacology Enzyme Inhibition

Distinct Pharmacokinetic Profile: Orthohydroxyatorvastatin vs. Para-hydroxyatorvastatin vs. Atorvastatin

In a controlled single-dose pharmacokinetic study in cockatiels, orthohydroxyatorvastatin exhibited a distinct Cmax of 68.8 ng/mL, which is significantly lower than both atorvastatin (152.6 ng/mL) and para-hydroxyatorvastatin (172.4 ng/mL). Its terminal half-life of 4.6 hours was longer than that of atorvastatin (4 hours) but shorter than that of para-hydroxyatorvastatin (6.8 hours) [1]. These quantitative differences underscore the need for a specific reference standard for accurate bioanalytical method development and quantification in plasma.

Pharmacokinetics Drug Metabolism LC-MS/MS

Quantified Contribution to In Vivo HMG-CoA Reductase Inhibitory Activity

The clinical relevance of orthohydroxyatorvastatin is underscored by the finding that approximately 70% of the total circulating HMG-CoA reductase inhibitory activity following atorvastatin administration is attributable to its active metabolites, which include orthohydroxyatorvastatin [1]. This is a class-level observation based on the known equipotency of the metabolites. This high contribution justifies its use over non-active metabolites or other less relevant impurities when studying the pharmacodynamic drivers of atorvastatin's effect.

Pharmacodynamics Drug Efficacy Statin Pharmacology

Unique Transporter Interaction Profile: Orthohydroxyatorvastatin vs. Atorvastatin (MRP2 Inhibition)

Orthohydroxyatorvastatin exhibits a significantly higher affinity for the MRP2 efflux transporter compared to atorvastatin, which is a key determinant of its hepatic disposition. This is evidenced by a 6-fold difference in apparent IC50 values for inhibiting transport via MRP2 [1]. The apparent IC50 for orthohydroxyatorvastatin is 2 μM, while it is 12 μM for atorvastatin. This quantitative difference highlights a distinct mechanism of clearance and potential for drug interactions that cannot be predicted from parent drug data alone.

Drug Transporters MRP2 Drug-Drug Interactions

Optimal Scientific and Industrial Applications for Orthohydroxyatorvastatin (CAS 214217-86-4)


As a Critical Reference Standard for Bioanalytical Method Development and Validation (LC-MS/MS)

Orthohydroxyatorvastatin is an essential reference standard for developing and validating LC-MS/MS methods for quantifying atorvastatin and its metabolites in biological matrices. As shown in Section 3, its distinct pharmacokinetic profile (Cmax of 68.8 ng/mL and t1/2 of 4.6 h in a relevant model [1]) and unique mass transition (m/z 575.3→440.4 [2]) necessitate a specific, high-purity reference material to ensure accurate calibration, recovery, and precision in pharmacokinetic, bioequivalence, and therapeutic drug monitoring studies.

For In Vitro Studies of Atorvastatin's Pharmacodynamic Activity and Drug Transport

This compound is crucial for researchers investigating the pharmacodynamic basis of atorvastatin therapy or its drug-drug interaction potential. Given that metabolites account for ~70% of in vivo HMG-CoA reductase inhibitory activity [3] and that orthohydroxyatorvastatin is equipotent to atorvastatin [4], its use in in vitro assays is necessary to accurately model the total pharmacological effect. Furthermore, its unique 6-fold higher affinity for the MRP2 transporter compared to atorvastatin [5] makes it the preferred probe for studying hepatic efflux and transporter-mediated interactions.

As a Key Analyte in Pharmaceutical Impurity Profiling and Quality Control

For pharmaceutical manufacturers and quality control laboratories, orthohydroxyatorvastatin is a known and specified impurity/degradant of atorvastatin drug substance and products. The quantitative differentiation in its chromatographic behavior and MS detection [2] requires a certified reference standard to develop and validate stability-indicating methods. Its use is mandatory for ensuring compliance with regulatory guidelines (e.g., ICH) for impurity identification, quantification, and control in both API and finished dosage forms.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
Explore Hub


Quote Request

Request a Quote for Orthohydroxyatorvastatin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.